molecular formula C19H17N3O5S B14937133 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B14937133
M. Wt: 399.4 g/mol
InChI Key: NBULSGGQDJKJLG-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a structurally complex molecule featuring a fused furochromenyl core linked to a 1,3,4-thiadiazole moiety via an acetamide bridge. Such compounds are often synthesized via nucleophilic acyl substitution or cyclization reactions, with biological activities ranging from antibacterial to enzyme inhibition .

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H17N3O5S/c1-9-7-26-14-6-15-12(4-11(9)14)10(2)13(18(24)27-15)5-16(23)20-19-22-21-17(28-19)8-25-3/h4,6-7H,5,8H2,1-3H3,(H,20,22,23)

InChI Key

NBULSGGQDJKJLG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Furochromen Core: The synthesis begins with the cyclization of a suitable precursor to form the furochromen core. This step often involves the use of strong acids or bases as catalysts and requires precise temperature control to ensure the correct formation of the core structure.

    Introduction of Thiadiazole Moiety: The thiadiazole moiety is introduced through a nucleophilic substitution reaction. This step typically involves the use of thiadiazole derivatives and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Compound 16 (Naphthofuranyl-Thiadiazole Acetamide)

  • Core Structure : Naphtho[2,1-b]furan fused with 1,3,4-thiadiazole.
  • Substituents : Phenyl and acetyl groups.
  • Synthesis : Refluxing with acetic anhydride (60% yield).
  • Bioactivity : Demonstrated antibacterial activity.
  • Spectral Data :
    • IR: 3,248 cm⁻¹ (NH), 1,664–1,634 cm⁻¹ (C=O).
    • $^1$H-NMR: δ 11.78 (NH), aromatic protons at 8.30–7.35 ppm.
  • Comparison : The naphthofuranyl group may enhance π-π stacking interactions compared to the target’s furochromenyl system. The phenyl substituent on thiadiazole could reduce solubility relative to the target’s methoxymethyl group.

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)

  • Core Structure : Thiadiazole with trichloroethyl and acetamide groups.
  • Substituents : Phenyl and trichloroethyl.
  • Synthesis : Cyclization in concentrated sulfuric acid (97.4% yield).
  • Spectral Data :
    • IR: 3,310 cm⁻¹ (NH), 1,670 cm⁻¹ (C=O).
    • $^1$H-NMR: δ 1.91 (CH₃), 7.52–7.94 ppm (aromatic).
  • Comparison : The trichloroethyl group introduces significant steric bulk and electron-withdrawing effects, contrasting with the target’s methoxymethyl’s electron-donating nature.

Oxadiazole-Based Analogues

2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide

  • Core Structure : 1,3,4-Oxadiazole.
  • Substituents : Phenyl and chloroacetamide.
  • Synthesis : Reflux with chloroacetyl chloride and triethylamine.
  • Comparison : Replacing thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated hydrophobicity). The target’s methoxymethyl group may improve solubility over phenyl.

Cephalosporin Derivatives with Thiadiazole Substituents

  • Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Core Structure : β-lactam (cephalosporin) with thiadiazolylthio side chain.
  • Comparison: While structurally distinct (β-lactam vs. The target’s lack of a β-lactam ring may reduce susceptibility to β-lactamase resistance.

Comparative Analysis Table

Compound Core Structure Key Substituents Synthesis Yield Bioactivity Key Spectral Features Reference
Target Compound Furochromenyl-Thiadiazole Methoxymethyl, 3,5-dimethyl N/A Hypothesized antibacterial Inferred IR: ~1,650 cm⁻¹ (C=O) N/A
Compound 16 Naphthofuran-Thiadiazole Phenyl, Acetyl 60% Antibacterial IR: 3,248 cm⁻¹ (NH); NMR: δ 11.78
Compound 4.1 Thiadiazole-Trichloroethyl Phenyl, Trichloroethyl 97.4% Not reported IR: 3,310 cm⁻¹ (NH); NMR: δ 1.91
2-Chloro-N-(oxadiazol-2-yl)-acetamide 1,3,4-Oxadiazole Phenyl, Chloro Not reported Not reported N/A
Cephalosporin-Thiadiazole β-Lactam-Thiadiazole Methylthiadiazolylthio N/A Antibacterial N/A

Key Research Findings

  • Synthetic Efficiency : Compound 4.1’s high yield (97.4%) via sulfuric acid-mediated cyclization suggests robust methodology for thiadiazole derivatives, though harsh conditions may limit applicability .
  • Bioactivity Trends : Thiadiazole-acetamides with aromatic systems (e.g., naphthofuran in ) show antibacterial activity, supporting the hypothesis that the target’s furochromenyl-thiadiazole structure may share similar properties.
  • Solubility Considerations : The methoxymethyl group on the target’s thiadiazole likely enhances aqueous solubility compared to phenyl or trichloroethyl substituents in analogues .

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